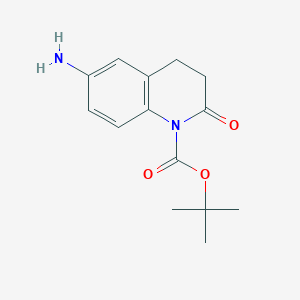

tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

説明

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₃. The compound carries the Chemical Abstracts Service registry number 1788054-94-3 and possesses a molecular weight of 262.3 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural components.

The compound exists under several synonymous designations in chemical literature and databases. These alternative names include 1-Boc-6-amino-3,4-dihydroquinolin-2(1H)-one, tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline-1-carboxylate, and 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(N)=C2.

The compound exhibits distinct physical and chemical properties that characterize its behavior in various chemical environments. Computational chemistry analysis reveals a topological polar surface area of 72.63 square angstroms, a logarithmic partition coefficient of 2.4831, four hydrogen bond acceptors, one hydrogen bond donor, and zero rotatable bonds. These parameters provide insight into the compound's solubility characteristics and potential biological membrane permeability.

Historical Context of Quinoline Derivatives in Chemical Research

The quinoline scaffold has a rich and distinguished history in chemical research, dating back to the early nineteenth century when Friedlieb Ferdinand Runge first isolated quinoline from coal tar in 1834. Runge initially named this compound "leukol," meaning "white oil" in Greek, marking the beginning of extensive research into this heterocyclic aromatic system. The fundamental quinoline structure consists of a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, characterized as a colorless hygroscopic liquid with a distinctive strong odor.

The development of quinoline chemistry gained significant momentum in the late nineteenth century with the discovery of important synthetic methodologies. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, established a crucial method for synthesizing quinoline derivatives through the condensation of anilines with beta-ketoesters to form 4-hydroxyquinolines. This synthetic approach involved a complex mechanism featuring addition reactions and rearrangement reactions, requiring heating to approximately 250 degrees Celsius for electrocyclic ring closure.

The medicinal significance of quinoline derivatives became apparent in the mid-twentieth century with the discovery of antimicrobial quinolones. In the late 1950s, researchers at Sterling Drug identified 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a byproduct during chloroquine synthesis, which exhibited modest antibacterial properties. This serendipitous discovery led to the development of nalidixic acid, the first clinically useful quinolone antibiotic, marking a pivotal moment in the evolution of quinolone-based therapeutics.

The fluoroquinolone era began in the 1980s, when these derivatives became extensively employed in pharmaceutical processes for treating diverse bacterial infections. The quinoline motif has demonstrated remarkable versatility in medicinal chemistry, serving as the structural foundation for antimalarial agents such as chloroquine, quinine, and primaquine, antibacterial fluoroquinolones including ciprofloxacin, anticancer compounds like topotecan and camptothecin, local anesthetics such as dibucaine, and anti-tubercular drugs including bedaquiline.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique structural features and potential applications as a synthetic intermediate. The compound belongs to the broader class of dihydroquinoline derivatives, which have demonstrated considerable importance in pharmaceutical research due to their diverse biological activities. These compounds serve as crucial building blocks in organic synthesis, particularly in the development of more complex heterocyclic systems with enhanced biological properties.

The tert-butyl protecting group present in this compound plays a crucial role in synthetic chemistry applications. Tert-butyloxycarbonyl protection represents one of the most common amine protecting group strategies in non-peptide chemistry, offering high yields and fast conversions under relatively mild conditions. The deprotection of tert-butyloxycarbonyl-protected amines occurs through simple carbamate hydrolysis in acidic conditions, typically using concentrated hydrochloric acid or trifluoroacetic acid. This protecting group strategy enables complex synthetic sequences where selective manipulation of functional groups is essential.

Recent research in quinoline-based therapeutics has demonstrated the potential of dihydroquinoline derivatives in various therapeutic areas. Studies have shown that 3,4-dihydroquinolin-2(1H)-one derivatives exhibit significant biological activities, including potential anticancer properties. The structural flexibility of the quinoline scaffold allows for extensive structural modifications, enabling medicinal chemists to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic characteristics.

The compound's structural features align with contemporary drug discovery strategies that emphasize heterocyclic scaffolds with multiple sites for chemical modification. The presence of both amino and carbonyl functional groups provides opportunities for further chemical elaboration through various organic transformations. Research has demonstrated that modifications to the quinoline core can significantly impact biological activity, with specific substitution patterns conferring enhanced therapeutic properties.

Research Objectives and Scope

Contemporary research involving this compound focuses on several key objectives that reflect the compound's potential in both synthetic and medicinal chemistry applications. Primary research objectives center on exploring the compound's utility as a synthetic intermediate in the preparation of more complex quinoline-based molecules with enhanced biological activities. Researchers are particularly interested in investigating how structural modifications to this scaffold can influence pharmacological properties and therapeutic potential.

The scope of current research encompasses comprehensive structure-activity relationship studies that examine how various substitution patterns affect biological activity. These investigations aim to understand the fundamental relationships between chemical structure and biological function, providing crucial insights for rational drug design efforts. Researchers are systematically exploring modifications to different positions on the quinoline ring system to identify optimal substitution patterns for specific therapeutic applications.

Synthetic methodology development represents another significant research objective, with scientists working to develop more efficient and environmentally sustainable approaches for preparing quinoline derivatives. These efforts include exploring novel synthetic routes that minimize the use of expensive metal catalysts and reduce the formation of undesired side products. The development of improved synthetic protocols is essential for advancing both academic research and potential industrial applications.

| Research Area | Primary Objectives | Current Focus |

|---|---|---|

| Synthetic Methodology | Efficient preparation routes | Green chemistry approaches |

| Structure-Activity Relationships | Biological activity optimization | Substitution pattern effects |

| Therapeutic Applications | Drug discovery | Multiple therapeutic targets |

| Chemical Modifications | Functional group elaboration | Enhanced properties |

The research scope also extends to investigating the compound's potential applications in various therapeutic areas, including anticancer, antiviral, and antimicrobial research. Scientists are exploring how the unique structural features of this dihydroquinoline derivative can be leveraged to develop novel therapeutic agents with improved efficacy and reduced side effects. This multidisciplinary approach combines organic synthesis, medicinal chemistry, and biological evaluation to advance understanding of quinoline-based drug candidates.

特性

IUPAC Name |

tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-5-10(15)8-9(11)4-7-12(16)17/h5-6,8H,4,7,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFPTXHNMNUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701130229 | |

| Record name | 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788054-94-3 | |

| Record name | 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1788054-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H18N2O3

- Molecular Weight : 262.31 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity .

Antimicrobial Activity

Recent studies have indicated that compounds with a similar structure to tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline derivatives exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activity due to its structural characteristics. In vitro studies are needed to confirm these effects specifically for tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline.

Enzyme Inhibition

Research has highlighted the potential of quinoline derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The mechanism typically involves noncompetitive inhibition, where the compound binds to the enzyme without competing with the substrate. This has been supported by molecular docking studies that reveal favorable interactions between the compound and the active sites of these enzymes .

The biological activity of tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline may be attributed to its ability to:

- Interact with Enzymes : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.

- Modulate Neurotransmitter Levels : By inhibiting AChE and BuChE, it potentially increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of quinoline derivatives found that certain compounds could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). While specific data on tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline is limited, similar compounds have demonstrated IC50 values in the range of micromolar concentrations against neurotoxicity .

Case Study 2: Inhibition Potency

In a comparative analysis of various quinoline derivatives for AChE inhibition:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound A | 0.13 | Noncompetitive |

| Compound B | 0.25 | Competitive |

| tert-butyl derivative | TBD | TBD |

Further research is required to establish the exact IC50 for tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline and its type of inhibition .

科学的研究の応用

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its structure allows it to participate in various reactions, making it useful for synthesizing complex molecules.

Dye and Pigment Production

One of the notable applications of tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is in the production of dyes and pigments. The compound can be utilized to create vibrant colors due to its ability to form stable complexes with metal ions, which are essential in dye chemistry .

Pharmaceutical Intermediates

The compound is also explored for its potential as an intermediate in pharmaceutical synthesis. Its quinoline structure is significant as many quinoline derivatives exhibit biological activity, including antibacterial and antitumor properties .

Research Applications

In research settings, this compound is utilized for developing new therapeutic agents. Its derivatives are studied for their potential effects on various biological targets, contributing to drug discovery processes.

Case Study 1: Synthesis of Quinoline Derivatives

A study highlighted the synthesis of various quinoline derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activities compared to their parent compound, showcasing the potential for developing new pharmaceuticals.

Case Study 2: Development of New Dyes

In another research project, researchers synthesized novel dyes from this compound, demonstrating its effectiveness in producing high-quality pigments with excellent lightfastness and stability. The study emphasized the importance of the tert-butyl group in enhancing solubility and reactivity during dye formation.

類似化合物との比較

Comparison with Similar Compounds

The 6-position substituent on the dihydroquinoline scaffold significantly impacts physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Key Analogs of tert-Butyl 6-Amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Key Observations :

Synthetic Flexibility :

- Bromo and carbonyl-substituted derivatives (e.g., 6-bromo, 6-(3-oxopropyl)) are pivotal intermediates for cross-coupling or nucleophilic substitution reactions .

- Methoxy and hydroxy groups are introduced via boronic acid couplings or oxidation steps, often requiring protective group strategies .

Biological Relevance: Bulky hydrophobic groups (e.g., cyclohexylmethyl, naphthalen-2-ylmethyl) enhance binding to opioid receptors by occupying lipophilic pockets . Amino groups (hypothesized for the target compound) could improve aqueous solubility and hydrogen-bond interactions compared to bromo or methoxy analogs .

Steric and Electronic Effects :

- Electron-withdrawing groups (e.g., Br, CO) increase electrophilicity at the 6-position, facilitating further derivatization.

- Electron-donating groups (e.g., OMe, OH) stabilize the aromatic ring but may reduce reactivity in electrophilic substitutions .

準備方法

Representative Preparation Method

A detailed example from literature describes the preparation starting from 6-amino-isoquinoline (CAS: 23687-26-5):

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Catalytic hydrogenation of 6-amino-isoquinoline to 6-amino-1,2,3,4-tetrahydroisoquinoline | Hydrogenation catalyst, controlled temperature | Melting point 69-71°C product obtained |

| 2 | Protection of amino group by reaction with di-tert-butyl dicarbonate (Boc2O) | 0.9 equivalents Boc2O, solvent DMF, heated to 100°C for 3.5 hours | Formation of 2-Boc-6-amino-1,2,3,4-tetrahydroisoquinoline |

| 3 | Condensation with 3-{1-ethoxy-1-phenylmethylidene}-5-nitro-2-indolinone in DMF | Heated at 100°C for 3.5 hours, followed by quenching in water | Precipitate filtered and washed with water and ethanol |

| 4 | Purification by filtration and washing | Standard solid isolation techniques | Overall yield not explicitly stated |

This process yields tert-butyl protected amino dihydroquinoline derivatives with moderate yields and high purity suitable for further functionalization.

Alternative Coupling and Functionalization Approaches

Other synthetic strategies involve amide bond formation using carbodiimide coupling agents to attach various substituents to the amino group of the dihydroquinoline core:

| Step | Description | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Coupling of tert-butyl 6-amino-3,4-dihydroisoquinoline-2-carboxylate with carboxylic acids | Benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, triethylamine | Dichloromethane, 20°C, 9 days | 24% |

| 2 | Work-up and purification | Washing with sodium hydroxide, drying, filtration, flash chromatography | DCM/MeOH elution | Solid product isolated |

Reaction Optimization and Yield Considerations

- Reaction times vary significantly, from several hours to multiple days, depending on the coupling partners and conditions.

- Temperature control is critical; typical reactions occur at room temperature or moderately elevated temperatures (up to 100°C).

- Purification often requires chromatographic techniques or preparative HPLC to achieve high purity.

- Yields range from moderate (around 24-27%) to lower, reflecting the complexity of the transformations and the sensitivity of intermediates.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Starting Materials | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of 6-amino-isoquinoline | 6-amino-isoquinoline, H2, catalyst | Not specified | Ambient | Not specified | Not specified | Produces tetrahydro intermediate |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O) | DMF | 100°C | 3.5 hours | Not specified | Protects amino group |

| Condensation with indolinone derivative | 3-{1-ethoxy-1-phenylmethylidene}-5-nitro-2-indolinone | DMF | 100°C | 3.5 hours | Not specified | Forms dihydroquinoline core |

| Amide coupling | Carboxylic acid, EDC·HCl, HOBt, triethylamine | DCM | 20°C | 9 days | 24% | For functionalization |

Research Findings and Considerations

- The Boc protection step is crucial for stabilizing the amino group and facilitating subsequent reactions.

- The use of carbodiimide coupling agents (e.g., EDC·HCl) in combination with benzotriazol-1-ol enhances amide bond formation efficiency.

- Extended reaction times (up to 9 days) may be necessary to achieve satisfactory conversion in certain coupling reactions.

- Purification strategies including flash chromatography and preparative HPLC are essential to isolate the target compound in pure form.

- The synthetic routes are adaptable to introduce various substituents, enabling structure-activity relationship (SAR) exploration for medicinal chemistry applications.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

- Amino group introduction : Buchwald-Hartwig amination or nucleophilic substitution, depending on precursor reactivity .

- Boc-protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and Boc-protection efficiency.

- Mass spectrometry (HRMS or LC-MS) : Verify molecular weight (e.g., expected [M+H] peak).

- HPLC : Assess purity (>95% recommended for biological assays) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (if crystalline) .

Q. How should this compound be stored to maintain stability?

- Storage conditions : Refrigerated (2–8°C) in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the Boc group .

- Avoid : Exposure to moisture, strong acids/bases, and prolonged room-temperature storage.

Advanced Research Questions

Q. How can structural modifications influence the biological activity of dihydroquinoline derivatives?

Substituent effects are critical. For example:

| Substituent | Biological Activity | Key Reference |

|---|---|---|

| 6-Aminomethyl (Boc) | Antimicrobial, Anticancer | |

| 6-Methoxy | Lipid regulation | |

| Cyclobutyl ester | Enhanced kinase inhibition |

- Methodological approach :

- Use computational modeling (e.g., DFT, molecular docking) to predict interactions.

- Validate via SAR studies: Synthesize analogs and test in target-specific assays (e.g., enzyme inhibition, cell viability) .

Q. How can researchers resolve contradictions in reported biological activity data across similar derivatives?

Contradictions often arise from assay variability or structural misinterpretations. Strategies include:

- Standardized assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).

- Structural validation : Re-analyze NMR/X-ray data to confirm regiochemistry (e.g., dihydroquinoline vs. tetrahydroisoquinoline) .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Q. What experimental design considerations optimize yield in large-scale synthesis?

- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) for amination; DMAP for Boc protection .

- Scale-up challenges : Mitigate exothermic reactions via dropwise reagent addition and inline IR monitoring .

Q. How do solvent and pH conditions affect the stability of the Boc-protected amine?

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring.

- Critical findings :

- Acidic conditions : Rapid deprotection (e.g., TFA in DCM).

- Basic conditions : Slow hydrolysis (avoid aqueous bases >pH 9) .

- Recommended solvents : Dry THF or DMF for reactions; avoid protic solvents (MeOH, HO) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility discrepancies may arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate).

- Measurement methods : Dynamic light scattering (DLS) vs. shake-flask assays.

- Resolution : Perform powder X-ray diffraction (PXRD) to identify polymorphs and quantify solubility via UV-Vis in buffered solutions .

Methodological Resources

- Synthetic protocols : Refer to multi-step routes in and .

- Analytical validation : Cross-reference PubChem (DTXSID10735412) and ECHA guidelines .

- Safety protocols : Follow OSHA-compliant handling practices ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。